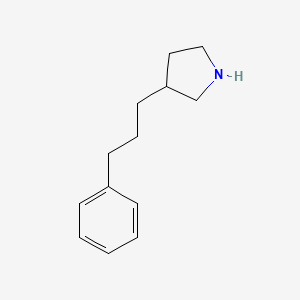

3-(3-Phenylpropyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(3-phenylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCWYWYDYSDMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Phenylpropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(3-Phenylpropyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The strategic combination of a basic pyrrolidine ring and a lipophilic phenylpropyl side chain imparts a unique set of physicochemical characteristics that are critical for its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a foundational understanding for its application in research and development. In the absence of extensive experimental data in publicly accessible literature, this guide presents high-quality predicted values and details robust experimental protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

-

IUPAC Name: this compound

-

CAS Number: 1220038-62-9[1]

-

Molecular Formula: C₁₃H₁₉N[2]

-

Molecular Weight: 189.30 g/mol [2]

-

Chemical Structure:

Predicted Physicochemical Properties

Currently, the publicly available data for this compound is primarily based on computational predictions. While these values provide a useful starting point, they should be confirmed experimentally for any critical applications.

| Property | Predicted Value | Source |

| Boiling Point | 287.6 ± 9.0 °C | ChemicalBook [2] |

| Density | 0.948 ± 0.06 g/cm³ | ChemicalBook [2] |

| pKa | 10.48 ± 0.10 | ChemicalBook [2] |

Expert Insight: The predicted high boiling point is consistent with the molecule's molecular weight and the presence of a hydrogen-bonding amine group. The predicted pKa suggests that at physiological pH (around 7.4), this compound will exist predominantly in its protonated, cationic form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

Experimental Determination of Physicochemical Properties

To provide a comprehensive and validated understanding of this compound, the following experimental protocols are recommended.

Synthesis and Purification

A plausible synthetic route to this compound could involve the alkylation of a suitable pyrrolidine precursor. A general workflow is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol:

-

Reaction Setup: A solution of a suitable N-protected pyrrolidine derivative (e.g., N-Boc-3-pyrrolidinemethanol) would be treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C.

-

Alkylation: 3-Phenylpropyl bromide would then be added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction would be quenched with water, and the organic layer extracted with a suitable solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: The protecting group (e.g., Boc) would be removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Purification: The crude product would be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Determination of Melting and Boiling Points

-

Melting Point: The melting point of the solid form (e.g., a salt like the hydrochloride) would be determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: The boiling point of the free base (a liquid at room temperature) would be determined by distillation at atmospheric or reduced pressure.

Solubility Assessment

A systematic solubility study in a range of solvents is crucial for handling, formulation, and biological testing.

Protocol:

-

Solvent Selection: A panel of solvents ranging from non-polar (e.g., hexane), to polar aprotic (e.g., dichloromethane, ethyl acetate), to polar protic (e.g., ethanol, water, and buffered aqueous solutions at different pH values) should be chosen.

-

Equilibrium Solubility Determination:

-

An excess of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection.

-

Determination of pKa and LogP

The ionization constant (pKa) and the partition coefficient (LogP) are critical parameters for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Caption: Relationship between pKa, LogP, and ADME properties.

pKa Determination (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at which half of the amine is protonated.

LogP Determination (Shake-Flask Method):

-

A solution of this compound of known concentration is prepared in one of the two immiscible phases (typically n-octanol and water).

-

Equal volumes of the n-octanol and water phases are combined in a flask.

-

The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the protons of the pyrrolidine ring. The chemical shifts, integration, and coupling patterns of these signals would provide detailed information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₃H₁₉N).

-

Electron Ionization (EI-MS): This will induce fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure.

Conclusion

References

-

MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

-

PubMed. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. [Link]

-

PubMed. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. [Link]

-

MDPI. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

JOCPR. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

PMC. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]

-

PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. 3-Phenylpyrrolidin-3-ol. [Link]

-

PubChem. (3S)-3-phenylpyrrolidine. [Link]

-

ResearchGate. Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. [Link]

-

PubChem. 3-Methyl-3-phenylpyrrolidine. [Link]

-

PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

- Google P

-

Organic Syntheses. Pyrrolidine, 1-butyl-. [Link]

-

ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

KU Leuven Lirias. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Scribd. Che Menu. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(3-Phenylpropyl)pyrrolidine

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing potent and selective therapeutic agents. Specifically, the 3-aryl and 3-alkyl substituted pyrrolidine motif is of high interest. Molecules within this class, such as 1-propyl-3-aryl pyrrolidines, have been identified as powerful and selective ligands for critical central nervous system targets, including serotonin and dopamine receptors.[2] This highlights the importance of developing robust, efficient, and scalable synthetic pathways to access molecules like 3-(3-phenylpropyl)pyrrolidine, which serve as key intermediates or final drug candidates in neuroscience, oncology, and infectious disease research.

This guide provides a detailed exploration of the primary synthetic strategies for constructing this compound, offering insights into the rationale behind methodological choices, detailed experimental protocols, and a comparative analysis of the discussed pathways.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify key bonds and strategic disconnections that lead back to simpler, commercially available starting materials. For this compound, several logical disconnections emerge, each forming the basis of a distinct synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Palladium-Catalyzed Reductive Heck (Hydroarylation) of N-Alkyl Pyrrolines

This modern and highly efficient approach directly constructs the C3-aryl(alkyl) bond on a pre-formed pyrrolidine precursor. Traditional Mizoroki-Heck reactions on N-acyl pyrrolines often yield mixtures of alkene products.[2] However, a pivotal discovery showed that using N-alkyl pyrrolines under reductive conditions leads to the desired saturated hydroarylation products.[2] This strategy offers high convergence and broad substrate scope, making it a powerful tool for late-stage functionalization.

Causality and Mechanistic Insight: The reaction proceeds via a palladium-catalyzed cycle. An aryl halide (or triflate) undergoes oxidative addition to a Pd(0) catalyst. This is followed by migratory insertion of the N-alkyl-Δ2-pyrroline double bond into the Pd-Aryl bond. The crucial step is the subsequent interception of the resulting palladium-alkyl intermediate. Instead of undergoing β-hydride elimination (which would lead to unsaturated products), it is reductively cleaved by a hydride source, typically formic acid or its salts, to yield the 3-substituted pyrrolidine and regenerate the Pd(0) catalyst. The choice of an N-alkyl protecting group over an N-acyl group is critical, as it alters the electronics and reaction pathway, favoring the desired hydroarylation.[2]

Caption: Workflow for Palladium-catalyzed hydroarylation.

Experimental Protocol: Synthesis via Hydroarylation

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Palladium(II) acetate (1 mol%), Tri(o-tolyl)phosphine (1.5 mol%), and N-Boc-2-pyrroline (1.0 eq).

-

Reagent Addition: Add anhydrous Dimethylformamide (DMF) as the solvent, followed by 3-phenylpropyl bromide (1.2 eq).

-

Hydride Source: Add formic acid (2.5 eq) and triethylamine (3.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

-

Deprotection: The resulting N-Boc protected product is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Pathway 2: Reductive Amination of a γ-Dicarbonyl Precursor

Reductive amination is a classic, robust, and highly versatile method for synthesizing nitrogen-containing heterocycles.[3] This strategy involves the cyclization of a linear precursor containing the entire carbon skeleton. The key starting material is a 1,4-dicarbonyl compound, which reacts with ammonia or a primary amine to form an enamine/iminium intermediate that cyclizes and is subsequently reduced to the pyrrolidine ring.

Causality and Mechanistic Insight: The synthesis of the required precursor, heptane-1,7-dialdehyde substituted with a phenyl group at the 4-position, is the primary challenge of this route. Once obtained, its reaction with ammonia generates an intermediate di-imine or amino-iminium species. Intramolecular cyclization followed by reduction, often in a one-pot fashion using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, furnishes the pyrrolidine ring. The choice of reducing agent is key; NaBH₃CN is effective because it preferentially reduces the iminium ion over the carbonyl groups, allowing the reaction to proceed cleanly.

Pathway 3: Catalytic Hydrogenation of a Substituted Pyrrole

The aromatic pyrrole ring can be reduced to a pyrrolidine under catalytic hydrogenation conditions. This method is attractive due to the wide availability of substituted pyrroles. However, the high aromaticity of the pyrrole ring often necessitates harsh reaction conditions (high pressure and temperature) and potent catalysts.[4]

Causality and Mechanistic Insight: The process involves the heterogeneous or homogeneous catalytic addition of hydrogen across the double bonds of the pyrrole ring. Ruthenium and Rhodium catalysts, often supported on carbon or alumina, are commonly employed for this transformation.[4][5] The reaction conditions must be carefully optimized to achieve full saturation without promoting side reactions or catalyst poisoning, which can be an issue with nitrogen-containing heterocycles.[4] The starting material, 3-(3-phenylpropyl)pyrrole, would need to be synthesized first, typically through a Paal-Knorr synthesis or other pyrrole-forming reactions.

Pathway 4: [3+2] Cycloaddition of an Azomethine Ylide

For stereochemical control, the [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a premier strategy.[1] This powerful bond-forming reaction assembles the pyrrolidine core in a single, often highly stereoselective, step.

Causality and Mechanistic Insight: An azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the thermal or metal-catalyzed ring-opening of an aziridine or the condensation of an α-amino acid with an aldehyde. This reactive intermediate then undergoes a concerted cycloaddition with a dipolarophile, in this case, an alkene bearing the 3-phenylpropyl side chain (e.g., 5-phenyl-1-pentene). The stereochemistry of the final product is dictated by the geometry of the ylide and the alkene, allowing for the synthesis of specific diastereomers and enantiomers, especially when chiral catalysts or auxiliaries are used.

Caption: General schematic for [3+2] cycloaddition pathway.

Comparative Analysis of Synthetic Pathways

| Pathway | Key Advantages | Key Challenges | Typical Yields | Scalability | Stereocontrol |

| 1. Hydroarylation | High convergence, broad scope, direct C-H functionalization logic.[2] | Requires specific N-alkyl pyrroline precursors; catalyst cost. | Good to Excellent | Moderate to High | Substrate-dependent |

| 2. Reductive Amination | Uses simple reagents, robust and well-established method.[3] | Synthesis of the linear dicarbonyl precursor can be lengthy. | Moderate to Good | High | Poor without chiral auxiliaries |

| 3. Pyrrole Hydrogenation | Potentially short route if the substituted pyrrole is accessible. | Harsh conditions (high H₂ pressure), potential for catalyst poisoning.[4] | Variable | Moderate | Can be good (cis-reduction) |

| 4. [3+2] Cycloaddition | Excellent for controlling stereochemistry, mild conditions.[1] | Precursor synthesis, potential for regioselectivity issues. | Good | Moderate | Excellent |

Conclusion

The synthesis of this compound can be achieved through several distinct and effective strategies. For rapid access and high efficiency, the Palladium-Catalyzed Hydroarylation stands out as a state-of-the-art method. For large-scale, cost-effective production where stereochemistry is not a primary concern, classical Reductive Amination remains a viable and robust option. The Hydrogenation of Pyrroles and [3+2] Cycloaddition routes offer unique advantages, particularly when specific starting materials are readily available or when precise stereochemical control is the paramount objective. The optimal choice of synthesis will ultimately depend on the specific project goals, including scale, cost, available starting materials, and desired stereochemical purity.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.National Institutes of Health (NIH).

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.National Institutes of Health (NIH).

- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.PubMed.

- Synthesis of unique pyrrolidines for drug discovery.Enamine.

- Structures of pyrrole derivatives hydrogenated previously.ResearchGate.

- Pyrrolidine synthesis.Organic Chemistry Portal.

- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.ChemRxiv.

- Proposed mechanism for hydrogenation of pyrrole rings in acid conditions.ResearchGate.

Sources

The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery—An In-Depth Guide to the Biological Activities of 3-Substituted Pyrrolidines

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold".[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrrolidines with substitutions at the 3-position, a modification that significantly influences their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this versatile chemical motif.

The Significance of the 3-Substituted Pyrrolidine Core

The unique three-dimensional structure of the pyrrolidine ring, characterized by its non-planar, puckered conformation, allows for the precise spatial orientation of substituents.[2] Substitution at the 3-position, in particular, provides a vector for molecular diversity that can profoundly impact binding affinity, selectivity, and pharmacokinetic properties. 3-Aryl pyrrolidines, for instance, are recognized as privileged structures with potent effects in a wide range of biological contexts, including neurotransmission and histone deacetylation.[3][4][5][6][7][8]

This guide will delve into the key therapeutic areas where 3-substituted pyrrolidines have demonstrated significant promise: oncology, virology, and neuroscience. For each area, we will explore the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed protocols for relevant biological assays.

I. Anticancer Activity of 3-Substituted Pyrrolidines

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic scaffolds, with the 3-substituted pyrrolidine moiety emerging as a promising pharmacophore.[9] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

A. Mechanism of Action: Targeting Cancer Cell Proliferation

Several 3-substituted pyrrolidine derivatives have been shown to inhibit the proliferation of various cancer cell lines. For example, spirooxindole pyrrolidine derivatives have demonstrated significant anticancer activity.[10][11] The mechanism often involves the induction of apoptosis, or programmed cell death, which is a critical process for eliminating cancerous cells.[9][12]

Signaling Pathway: Induction of Apoptosis by a Spirooxindole Pyrrolidine Derivative

Caption: A simplified pathway showing the induction of apoptosis by a spirooxindole pyrrolidine derivative.

B. Structure-Activity Relationship (SAR) and Quantitative Data

The substitution pattern on the pyrrolidine ring and the nature of the substituent at the 3-position are critical for anticancer activity. For instance, in a series of spirooxindole pyrrolidine derivatives, the presence of electron-withdrawing groups on a phenyl ring attached to the pyrrolidine scaffold was found to enhance cytotoxic activity against lung cancer cell lines.[10]

| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 7i | Tetrazolyl-1,2,3-triazole | HCT-116 | Not specified, but showed cell invasion inhibition | [6] |

| 3h | Erlotinib-1,2,3-triazole | HeLa | 1.35 ± 0.74 | [6] |

| Compound 13 | 5-nitrothiophene | IGR39 (Melanoma) | 2.50 ± 0.46 | [13] |

| Compound 13 | 5-nitrothiophene | PPC-1 (Prostate) | 3.63 ± 0.45 | [13] |

| Compound 13 | 5-nitrothiophene | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [13] |

| Compound 13 | 5-nitrothiophene | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [13] |

| 4b | Ethyl-substituted spiro-pyrrolo[3,4-a]pyrrolizine | K562 (Leukemia) | 7.8 ± 0.4 | [14] |

| 6b | Spiro-pyrrolizine derivative | CCRF-CEM (Leukemia) | 3.6 | [15] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[4][16][17][18]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the 3-substituted pyrrolidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.

-

Cell Treatment: After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[16]

II. Antiviral Activity of 3-Substituted Pyrrolidines

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. 3-Substituted pyrrolidines have shown potential as inhibitors of various viruses, including influenza and human immunodeficiency virus (HIV).[7][19]

A. Mechanism of Action: Inhibition of Viral Enzymes

A key target for antiviral drugs is the viral neuraminidase (NA), an enzyme essential for the release of newly formed virus particles from infected cells. Inhibition of NA prevents the spread of the virus. Some 3-substituted pyrrolidine derivatives have been designed to act as neuraminidase inhibitors.

Signaling Pathway: Neuraminidase Inhibition

Caption: Mechanism of action of a 3-substituted pyrrolidine as a neuraminidase inhibitor.

B. Structure-Activity Relationship (SAR) and Quantitative Data

The antiviral activity of 3-substituted pyrrolidines is highly dependent on the nature and stereochemistry of the substituent at the 3'-position of a nucleoside analogue. For instance, a 3'-pyrrol-1-yl substituted deoxythymidine showed marginal activity against HIV.[7]

| Compound ID | 3'-Substituent | Virus | Activity | Reference |

| 3 | Pyrrol-1-yl | HIV | Marginal antiviral activity | [7] |

| 18-20 | 4-amino derivatives | HCMV, HSV-1 | Active | [19] |

| 26-28 | 4-hydroxyamino derivatives | HCMV, HSV-1 | Active | [19] |

C. Experimental Protocol: Neuraminidase Inhibition Assay

A common method to evaluate the efficacy of potential neuraminidase inhibitors is a fluorescence-based assay.[1]

Experimental Workflow: Neuraminidase Inhibition Assay

Caption: A workflow for a fluorescence-based neuraminidase inhibition assay.

Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare serial dilutions of the 3-substituted pyrrolidine compound in assay buffer in a 96-well plate.[1]

-

Virus Addition: Add a standardized amount of influenza virus to each well containing the inhibitor.[1]

-

Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.[1]

-

Substrate Addition: Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.[1]

-

Incubation: Incubate the plate at 37°C for 1 hour.[1] Neuraminidase activity will cleave the substrate, releasing the fluorescent 4-methylumbelliferone.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).[1]

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. The IC50 value can be determined from the dose-response curve.

III. Central Nervous System (CNS) Activity of 3-Substituted Pyrrolidines

The pyrrolidine scaffold is a key component of many CNS-active drugs. 3-Substituted pyrrolidines, particularly 3-aryl derivatives, have shown significant activity as ligands for various neurotransmitter transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[7][8][20]

A. Mechanism of Action: Modulation of Neurotransmitter Transporters

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters by 3-substituted pyrrolidines can lead to increased levels of neurotransmitters like dopamine and serotonin in the synapse, which is a therapeutic strategy for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

Signaling Pathway: Dopamine Transporter (DAT) Inhibition

Caption: Mechanism of a 3-aryl pyrrolidine as a dopamine transporter (DAT) inhibitor.

B. Structure-Activity Relationship (SAR) and Quantitative Data

The affinity of 3-substituted pyrrolidines for neurotransmitter transporters is highly sensitive to the nature of the substituent at the 3-position and on the pyrrolidine nitrogen. For example, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[3][4][5][6][7][8]

| Compound | Transporter | Ki (nM) | Reference |

| Rimcazole | DAT | 248 | [21] |

| Analog SH3/24 | DAT | 14 | [21] |

| 071031B | SERT (rat cortex) | 2.68 | [22] |

| 071031B | NET (rat cortex) | 1.09 | [22] |

C. Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific transporter.[21][23]

Experimental Workflow: DAT Binding Assay

Caption: Workflow for a dopamine transporter (DAT) radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).[21]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the 3-substituted pyrrolidine test compound.[21] To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor.[21]

-

Incubation: Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.[21]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[24]

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Conclusion

3-Substituted pyrrolidines represent a highly versatile and valuable class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antiviral to CNS modulation, highlight the immense potential of this scaffold. The ability to fine-tune their pharmacological properties through modifications at the 3-position provides a powerful tool for medicinal chemists to design novel therapeutics with improved efficacy and selectivity. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activities of their own 3-substituted pyrrolidine derivatives. As our understanding of the intricate roles these molecules play in various biological pathways continues to grow, so too will their importance in the development of next-generation medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Shehata, M. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Gao, J., et al. (2022). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. JoVE. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Gandham, S. K., et al. (2023). A IC50 values for the most active pyrrolidines against human cervix... ResearchGate. [Link]

-

Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Kumar, A., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 15(25), 17354-17367. [Link]

-

Kumar, A., et al. (2019). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. [Link]

-

Urbanavičiūtė, G., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7801. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

El-Sayed, N. N. E., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]

-

Wigerinck, P., et al. (1990). Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines. Journal of Medicinal Chemistry, 33(2), 868-873. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

-

Doulcet, J. (2021). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]

-

Kumar, R. R., et al. (2021). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. Molecules, 26(21), 6702. [Link]

-

Powers, A. S., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9636-9649. [Link]

-

Wotring, L. L., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(7), 1933-1938. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Al-Hussain, S. A., et al. (2025). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. ResearchGate. [Link]

-

Kukharev, B. F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6268. [Link]

Sources

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. izsvenezie.com [izsvenezie.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fn-test.com [fn-test.com]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.lancaster-university.uk [research.lancaster-university.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. resources.revvity.com [resources.revvity.com]

3-(3-Phenylpropyl)pyrrolidine CAS number and chemical structure.

An In-depth Technical Guide to 3-(3-Phenylpropyl)pyrrolidine

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, found in numerous FDA-approved pharmaceuticals, valued for the three-dimensional character it imparts to molecules.[1][2] This document details the chemical identity, physicochemical properties, a proposed synthetic route, and methods for the spectroscopic characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this specific building block and its potential applications in designing novel therapeutics.

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

The five-membered, saturated nitrogen heterocycle known as pyrrolidine is a recurring motif in a vast array of natural products and synthetic drugs.[3] Its prevalence is not coincidental; the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space compared to its flat, aromatic counterpart, pyrrole.[2] This structural feature is critical for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.

The pyrrolidine ring contributes to:

-

Stereochemical Complexity: The presence of one or more chiral centers allows for the synthesis of stereoisomers with potentially distinct biological activities and pharmacological profiles.

-

Improved Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, often improving aqueous solubility and the ability to form key hydrogen bonds with biological targets.

-

Versatile Synthetic Handle: The pyrrolidine ring can be readily functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR).

This compound is a prime example of a disubstituted pyrrolidine scaffold. It combines the core heterocyclic nucleus with a flexible phenylpropyl side chain, a feature often employed to engage with hydrophobic pockets in target proteins. This unique combination makes it a valuable building block for creating libraries of novel compounds aimed at various therapeutic areas, particularly within the central nervous system (CNS).[4][5]

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The essential data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 1220038-62-9 | [6] |

| Molecular Formula | C₁₃H₁₉N | [6] |

| Molecular Weight | 189.30 g/mol | [6] |

| Boiling Point | 287.6 ± 9.0 °C (Predicted) | [6] |

| Density | 0.948 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.48 ± 0.10 (Predicted) | [6] |

Chemical Structure

The structure consists of a pyrrolidine ring substituted at the 3-position with a 3-phenylpropyl group.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification Strategy

Proposed Synthetic Pathway: Reductive Amination

This pathway is chosen for its reliability, high functional group tolerance, and the commercial availability of starting materials. The key transformation is the formation of an imine or enamine intermediate from a ketone and an amine, followed by in-situ reduction.

Caption: Proposed multi-step synthesis workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 1-benzyl-3-(3-phenylpropyl)pyrrolidine

-

To a solution of 4-phenylbutan-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzylamine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes. Causality: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution. NaBH₄ is a mild reducing agent selective for the iminium ion over the ketone.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude protected amine.

Step 2: Deprotection via Hydrogenolysis

-

The crude 1-benzyl-3-(3-phenylpropyl)pyrrolidine from the previous step is dissolved in ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. Causality: Pd/C is a highly effective and standard catalyst for the cleavage of benzyl groups from amines (hydrogenolysis).

-

The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

-

The reaction is monitored by TLC until the starting material is fully consumed.

-

Upon completion, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude final product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing a small amount of triethylamine. Causality: The triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and recovery.

Spectroscopic and Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.[7][8]

| Technique | Predicted Signature |

| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (aromatic protons). ~2.9-3.2 ppm: Multiplet, 4H (pyrrolidine CH₂ adjacent to N). ~2.6 ppm: Triplet, 2H (benzylic CH₂). ~1.5-2.2 ppm: Multiplets, 5H (remaining aliphatic protons on pyrrolidine and propyl chain). ~1.4 ppm: Broad singlet, 1H (N-H). |

| ¹³C NMR | ~142 ppm: Quaternary aromatic C. ~128 ppm: Aromatic CH (para/ortho). ~126 ppm: Aromatic CH (meta). ~50-55 ppm: Pyrrolidine CH₂ adjacent to N. ~35-45 ppm: Aliphatic CH and CH₂ carbons. |

| Mass Spec (EI) | Expected M⁺: 189.15. Key Fragments: Loss of phenylpropyl chain (m/z ~84), benzylic cleavage (m/z 91). |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (secondary amine). ~3020 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495 cm⁻¹: Aromatic C=C bending. |

Potential Applications in Drug Discovery

This compound is a strategic building block for synthesizing novel chemical entities. Its structure is particularly relevant for targeting the central nervous system.

-

Scaffold for CNS Agents: Phenyl-substituted pyrrolidines are known to interact with various CNS targets, including dopamine and serotonin receptors. For example, derivatives of 3-phenylpyrrolidine have been investigated as potent ligands for the dopamine D3 receptor.[5] The phenylpropyl moiety can be used to probe deeper, often hydrophobic, secondary binding pockets that are not accessible to smaller ligands, potentially increasing both affinity and selectivity.

-

Fragment-Based Drug Design (FBDD): The compound can be used as a starting point in FBDD. The pyrrolidine provides a vector for growth, while the phenylpropyl group serves as an initial anchor in a binding site.

-

Combinatorial Chemistry: The secondary amine provides a convenient attachment point for diversification. Acylation, alkylation, or sulfonylation reactions can be used to rapidly generate a library of analogs for high-throughput screening.

Caption: Logical relationship between the structural features of the compound and its applications.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Amines as a class can be corrosive and irritants. A full Safety Data Sheet (SDS) should be consulted before handling for specific hazard information, storage recommendations, and disposal procedures.

Conclusion

This compound (CAS 1220038-62-9) is a valuable chemical building block with significant potential in the field of drug discovery. Its structure, combining the privileged pyrrolidine scaffold with a flexible hydrophobic tail, makes it an ideal candidate for developing novel therapeutics, particularly for CNS disorders. This guide has provided a detailed overview of its chemical identity, a plausible and robust synthetic strategy, and its predicted spectroscopic profile, offering a solid foundation for its use in advanced research and development programs.

References

-

Stepanova, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7313. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5733. [Link]

-

PubChem. 3-Phenylpyrrolidine | C10H13N | CID 3146743. [Link]

-

Petković Cvetković, J., et al. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Hemijska industrija, 73(2), 125-137. [Link]

-

SciSpace. Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones. [Link]

-

Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(21), 13531. [Link]

-

Siwek, A., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(23), 5543. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(14), 1047-1073. [Link]

-

Neuman, W. T., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1220038-62-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Analysis of 3-(3-Phenylpropyl)pyrrolidine

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological targets.[3][4] Molecules incorporating the 3-substituted pyrrolidine motif, in particular, have shown significant potency in diverse biological applications, including neurotransmission and gene transcription.[1][5] This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of 3-(3-Phenylpropyl)pyrrolidine .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, explaining the causality behind experimental choices and outlining self-validating protocols to ensure data integrity and reliability.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for consistent reference in the subsequent analytical sections.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. The primary goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar compounds.[6] Deuterated solvents are critical to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer to maintain magnetic field stability.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[8]

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any solid particles that can degrade spectral resolution by distorting the magnetic field homogeneity.

-

Referencing: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) serves as a convenient secondary internal standard.[7] For precise work, tetramethylsilane (TMS) can be used, but the residual solvent peak is often sufficient.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Atom #(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-C4', H-C8' | ~7.28 | d | 2H | Aromatic (ortho) |

| H-C5', H-C7' | ~7.25 | t | 2H | Aromatic (meta) |

| H-C6' | ~7.16 | t | 1H | Aromatic (para) |

| H-C2, H-C5 | 2.80 - 3.20 | m | 4H | Pyrrolidine α-protons |

| H-C3p | ~2.60 | t | 2H | Benzylic CH₂ |

| H-C3 | 1.90 - 2.10 | m | 1H | Pyrrolidine β-proton |

| H-C4 | 1.50 - 1.80 | m | 2H | Pyrrolidine β-protons |

| H-C2p | ~1.65 | m | 2H | Propyl CH₂ |

| H-C1p | ~1.40 | m | 2H | Propyl CH₂ |

| H-N1 | 1.5 - 2.5 | br s | 1H | Amine N-H |

Interpretation:

-

Aromatic Region (δ 7.1-7.3 ppm): The signals corresponding to the phenyl group will appear in this characteristic downfield region.[9] The ortho, meta, and para protons will likely appear as overlapping multiplets, though at high field strength, they may resolve into a doublet and two triplets.

-

Pyrrolidine α-Protons (δ 2.8-3.2 ppm): The protons on C2 and C5 are adjacent to the electronegative nitrogen atom, causing them to be deshielded and appear downfield relative to other aliphatic protons.[10]

-

Benzylic Protons (δ ~2.60 ppm): The CH₂ group (C3p) adjacent to the phenyl ring is deshielded by the ring current effect and will appear as a triplet due to coupling with the neighboring CH₂ group.

-

Aliphatic Region (δ 1.4-2.1 ppm): The remaining protons of the pyrrolidine ring (C3, C4) and the propyl chain (C1p, C2p) will resonate in this more shielded, upfield region. These signals will be complex multiplets due to overlapping signals and diastereotopicity.

-

Amine Proton (δ 1.5-2.5 ppm): The N-H proton signal is typically broad due to quadrupole broadening and exchange with trace water. Its chemical shift is variable and concentration-dependent.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Atom # | Predicted δ (ppm) | Assignment |

| C4' | ~142.5 | Aromatic (ipso) |

| C5', C7' | ~128.4 | Aromatic (ortho/meta) |

| C6' | ~128.3 | Aromatic (ortho/meta) |

| C8' | ~125.7 | Aromatic (para) |

| C2, C5 | ~50-55 | Pyrrolidine α-carbons |

| C3 | ~40-45 | Pyrrolidine β-carbon |

| C4 | ~25-30 | Pyrrolidine β-carbon |

| C3p | ~36.0 | Benzylic CH₂ |

| C1p, C2p | ~30-34 | Propyl CH₂ carbons |

Interpretation:

-

Aromatic Carbons (δ 125-143 ppm): Four signals are expected for the six carbons of the phenyl ring due to symmetry. The ipso-carbon (C4'), attached to the propyl chain, will be the most downfield.

-

Pyrrolidine α-Carbons (δ ~50-55 ppm): The carbons directly bonded to the nitrogen (C2, C5) are significantly deshielded.[11]

-

Aliphatic Carbons (δ ~25-45 ppm): The remaining sp³ hybridized carbons of the pyrrolidine ring and the propyl chain appear in this range. The benzylic carbon (C3p) will be slightly more downfield than the other propyl carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for its speed and minimal sample preparation.[12]

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) from the final sample spectrum.[13]

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply Pressure: If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.[12]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Data and Interpretation

The IR spectrum confirms the presence of the key functional groups: the secondary amine, the aromatic ring, and the aliphatic C-H bonds.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 750 - 700 & 690 | C-H Out-of-plane bend | Monosubstituted Benzene |

Interpretation:

-

N-H Stretch (3350-3310 cm⁻¹): A single, moderately sharp peak in this region is a definitive indicator of a secondary amine (R₂NH).[14][15] This distinguishes it from primary amines (which show two peaks) and tertiary amines (which show none).[16]

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum will show sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the pyrrolidine and propyl groups. Weaker, sharp peaks just above 3000 cm⁻¹ are characteristic of the sp² C-H bonds on the aromatic ring.

-

Aromatic C=C Stretches (1450-1600 cm⁻¹): A series of sharp absorptions in this "fingerprint" region confirms the presence of the benzene ring.

-

C-N Stretch (1020-1250 cm⁻¹): A medium to weak absorption in this range is indicative of the C-N bond of the aliphatic amine.[14]

-

Aromatic Bending (690-750 cm⁻¹): Strong bands in this region are highly characteristic of the out-of-plane C-H bending for a monosubstituted aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable small molecules like this compound.[17]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18] The solution must be free of particles.

-

GC Separation: Inject 1 µL of the sample into the GC. The compound will travel through a capillary column (e.g., a non-polar DB-5 column) and separate from any impurities based on its boiling point and interaction with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that creates a positive radical cation (the molecular ion, M⁺•) and induces predictable fragmentation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

The mass spectrum will show the molecular ion peak, which confirms the molecular formula, and several fragment ion peaks that reveal the molecule's structure. The molecular weight of C₁₃H₁₉N is 189.30 g/mol .

Expected Mass Spectrometry Data (EI):

| m/z | Ion | Interpretation |

| 189 | [M]⁺• | Molecular Ion |

| 160 | [M - C₂H₅]⁺ | Loss of ethyl group from propyl chain |

| 118 | [C₈H₁₂N]⁺ | α-cleavage: loss of phenylpropyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 70 | [C₄H₈N]⁺ | α-cleavage: loss of benzyl radical |

Fragmentation Pathway Analysis: The fragmentation of aliphatic amines is dominated by α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.[19] This cleavage is favorable because it results in a stable, resonance-stabilized iminium cation.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ou.edu [ou.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. Small Molecule Analysis | AxisPharm [axispharm.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

Pyrrolidine Derivatives: A Strategic Guide to Unlocking Novel Therapeutic Targets

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its unique structural and physicochemical properties.[1] Its prevalence in FDA-approved drugs is a testament to its role as a "privileged scaffold."[2] This guide moves beyond a mere catalog of applications, offering a deep dive into the mechanistic underpinnings of pyrrolidine derivatives' interactions with key biological targets. We will explore the causal relationships between the scaffold's stereochemistry and three-dimensionality and its success in modulating enzymes, G-protein coupled receptors, and complex signaling cascades.[2][3] This document is designed for drug discovery professionals, providing field-proven insights, validated experimental methodologies, and a strategic framework for identifying and prosecuting novel therapeutic targets for this versatile molecular framework.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The therapeutic success of the pyrrolidine scaffold is not accidental; it is rooted in its distinct stereochemical and conformational properties. Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure.[4] This "pseudorotation" allows the ring to adopt various puckered conformations, enabling it to present substituents in precise spatial orientations to fit complex protein binding sites.[2][3]

Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of stereoisomers.[2] This stereochemical diversity is a critical tool for medicinal chemists, as different enantiomers and diastereomers often exhibit vastly different biological activities and binding affinities for enantioselective protein targets.[4] The nitrogen atom, a key feature, acts as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by substituents.[2] The N-1 position is a particularly common site for substitution in approved drugs, serving as a crucial anchor or vector for exploring target interactions.[2]

Key Therapeutic Targets & Mechanisms of Action

Pyrrolidine derivatives have demonstrated remarkable versatility, successfully targeting a wide array of protein classes. This section dissects the core mechanisms at play in several high-impact therapeutic areas.

Enzymes as Therapeutic Targets

The defined geometry of the pyrrolidine scaffold makes it an ideal framework for designing potent and selective enzyme inhibitors.

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for glucose-stimulated insulin secretion.[5][6] Inhibition of DPP-4 prolongs the action of these hormones, making it a cornerstone therapy for type 2 diabetes.[7][8]

Mechanism of Action: Pyrrolidine-based DPP-4 inhibitors, often classified as "gliptins," typically feature a cyanopyrrolidine moiety.[9] The pyrrolidine ring serves to correctly position the nitrile "warhead," which forms a reversible covalent bond with the catalytic serine (Ser630) in the enzyme's active site.[10] This interaction mimics the transition state of the natural peptide substrate, leading to potent and durable inhibition. The development of these inhibitors, such as Vildagliptin and Saxagliptin, was a triumph of structure-based drug design.[9]

Workflow: Screening for DPP-4 Inhibition

Caption: Fluorometric assay workflow for determining DPP-4 inhibitory activity.

Neuraminidase is a critical surface enzyme for the influenza virus, responsible for cleaving sialic acid residues to release newly formed virions from infected cells.[11] Inhibiting this enzyme traps the virus on the cell surface, preventing the spread of infection.[12]

Mechanism of Action: Pyrrolidine derivatives have been designed to mimic the natural substrate, sialic acid. The core scaffold fits into the highly conserved active site of the neuraminidase enzyme. Functional groups appended to the pyrrolidine ring form key interactions with active site residues, leading to potent, low-nanomolar inhibition.[12] The design of these inhibitors often starts from natural product scaffolds or known inhibitors like oseltamivir, with the pyrrolidine ring offering a synthetically tractable and stereochemically versatile alternative.[11]

Many viruses, including coronaviruses, rely on a main protease (MPro) to cleave large polyproteins into functional viral proteins, a process essential for viral replication.[13]

Mechanism of Action: The pyrrolidine scaffold is being actively explored for the development of MPro inhibitors.[13] These compounds are designed to fit within the substrate-binding pocket of the protease. The pyrrolidine core acts as a rigid scaffold to orient functional groups that can interact with the catalytic dyad (e.g., Cys-His) or form hydrogen bonds with the backbone of the active site, blocking its proteolytic activity.[13]

G-Protein Coupled Receptors (GPCRs) as Therapeutic Targets

The ability of the pyrrolidine scaffold to project substituents into specific 3D vectors makes it highly suitable for targeting the complex orthosteric and allosteric sites of GPCRs.

The NK1 receptor, whose endogenous ligand is Substance P, is implicated in pain, inflammation, depression, and the vomiting reflex.[14][15] NK1 receptor antagonists are primarily used to prevent chemotherapy-induced nausea and vomiting (CINV).[14]

Mechanism of Action: Pyrrolidine-based NK1 antagonists act as potent and selective non-peptide competitive antagonists.[16] The pyrrolidine ring is a central component that orients bulky aromatic groups, which in turn engage in hydrophobic and aromatic stacking interactions within the transmembrane domains of the receptor. This binding prevents the conformational changes required for receptor activation by Substance P. The stereochemistry of the pyrrolidine substituents is critical for achieving high-affinity binding and selectivity over other neurokinin receptors.[16][17]

Targets in Oncology

Pyrrolidine derivatives exhibit significant anticancer activity through diverse mechanisms, often by modulating pathways that control cell death and proliferation.[18][19]

Mechanism of Action: Induction of Apoptosis: A common mechanism for pyrrolidine-containing anticancer agents is the induction of apoptosis (programmed cell death).[20] Certain derivatives have been shown to modulate the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax).[20] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c. This event initiates a caspase cascade, activating executioner caspases like caspase-3, which dismantle the cell.[20]

Signaling Pathway: Intrinsic Apoptosis

Caption: Pyrrolidine derivatives can induce apoptosis via the intrinsic pathway.

Methodologies for Target Validation and Compound Screening

The successful prosecution of a drug discovery program relies on robust and reproducible assays. This section provides validated, step-by-step protocols for key experimental workflows.

Enzyme Inhibition Assay: Fluorometric DPP-4 Assay

This protocol is a self-validating system for quantifying the potency of test compounds against human recombinant DPP-4.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA. Prepare 100 mL and filter-sterilize.

- Enzyme Stock: Reconstitute lyophilized human recombinant DPP-4 in Assay Buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.

- Enzyme Working Solution: On the day of the assay, dilute the Enzyme Stock to 2X the final concentration (e.g., 20 ng/mL) in Assay Buffer.

- Substrate Stock: Dissolve Gly-Pro-AMC (Aminomethylcoumarin) in DMSO to create a 10 mM stock. Store at -20°C, protected from light.

- Substrate Working Solution: Dilute the Substrate Stock to 2X the final concentration (e.g., 100 µM) in Assay Buffer.

- Compound Plates: Prepare a 10 mM stock of each pyrrolidine derivative in 100% DMSO. Perform a serial 1:3 dilution series in DMSO in a 96-well plate to create a concentration range (e.g., 10 mM to 0.5 µM).

2. Assay Procedure:

- Add 2 µL of serially diluted compound or DMSO (vehicle control) to wells of a black, flat-bottom 96-well assay plate.

- Add 48 µL of Assay Buffer to all wells.

- Add 50 µL of Enzyme Working Solution to all wells except for the "no enzyme" background controls (add 50 µL of Assay Buffer instead).

- Mix gently on a plate shaker for 1 minute.

- Pre-incubate the plate for 15 minutes at room temperature (25°C) to allow for inhibitor-enzyme binding.

- Initiate the reaction by adding 100 µL of Substrate Working Solution to all wells.

- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

- Read the fluorescence kinetically every 2 minutes for 30 minutes (Excitation: 360 nm, Emission: 460 nm).

3. Data Analysis:

- For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

- Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background)).

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, essential for screening anticancer compounds.

1. Cell Culture & Plating:

- Culture a relevant cancer cell line (e.g., HCT116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

- Seed 5,000 cells in 100 µL of media per well into a clear, flat-bottom 96-well plate.

- Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

- Prepare 2X final concentrations of your pyrrolidine derivatives in culture media from DMSO stocks. Ensure the final DMSO concentration does not exceed 0.5%.

- Remove the old media from the cells and add 100 µL of media containing the test compounds, vehicle (media with DMSO), or a positive control (e.g., Doxorubicin).

- Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

3. MTT Assay & Readout:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 µL of the MTT solution to each well.

- Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.